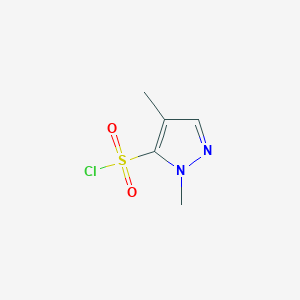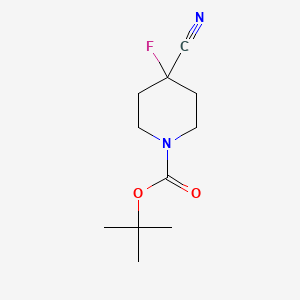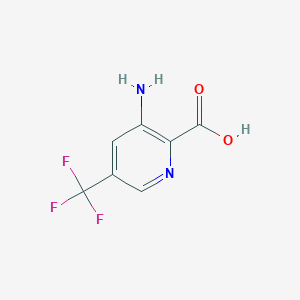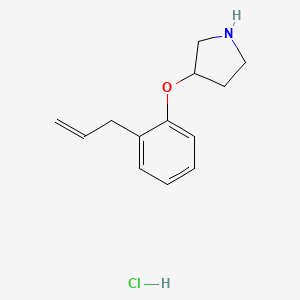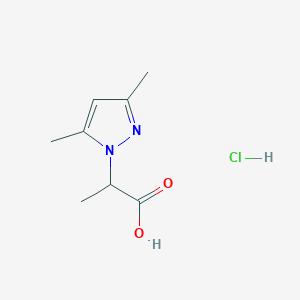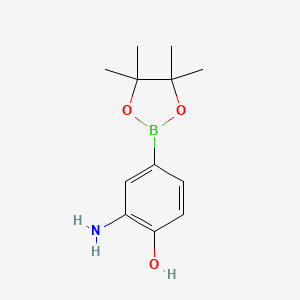
Ester pinacolique de l'acide 3-amino-4-hydroxyphénylboronique
Vue d'ensemble
Description
3-Amino-4-hydroxyphenylboronic acid pinacol ester is a useful research compound. Its molecular formula is C12H18BNO3 and its molecular weight is 235.09 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Amino-4-hydroxyphenylboronic acid pinacol ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Amino-4-hydroxyphenylboronic acid pinacol ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-4-hydroxyphenylboronic acid pinacol ester including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Blocs de Construction en Synthèse Organique
Les esters boroniques pinacolyques, tels que l'ester pinacolique de l'acide 3-amino-4-hydroxyphénylboronique, sont des blocs de construction très précieux en synthèse organique . Ils sont souvent utilisés dans le couplage de Suzuki–Miyaura, un type de réaction de couplage croisé catalysée par le palladium .
Fonctionnalisation de la Déboronation
Des protocoles sont disponibles pour la fonctionnalisation de la déboronation des esters boroniques alkyliques . Ces transformations comprennent des oxydations, des aminations, des halogénations et des formations de liaisons C–C telles que les alkénylations, les alkynylations et les arylations .
Protodéboronation
La protodéboronation des esters boroniques pinacolyques est un domaine de recherche moins développé mais prometteur . Ce processus implique l'élimination de la partie bore de l'ester boronique, ce qui peut être utile dans certaines applications synthétiques .
Hydrométhylation Anti-Markovnikov des Alcènes
Couplée à une homologation Matteson–CH2–, la protodéboronation permet une hydrométhylation formelle anti-Markovnikov des alcènes . C'est une transformation précieuse qui a été appliquée au (−)-Δ8-THC protégé par un méthoxy et au cholestérol .
5. Synthèse Totale de la δ-®-conicéine et de l'Indolizidine 209B La protodéboronation des esters boroniques pinacolyques a été utilisée dans la synthèse totale formelle de la δ-®-conicéine et de l'indolizidine 209B . Cela met en évidence l'utilité de ces composés dans la synthèse organique complexe .
Stabilité et Facilité d'Utilisation
Les esters boroniques pinacolyques sont généralement stables à température ambiante, faciles à purifier et souvent disponibles commercialement . Ces caractéristiques les rendent attractifs pour les transformations chimiques où la partie bore précieuse reste dans le produit .
Mécanisme D'action
- Boron-containing compounds like this one often participate in metal-catalyzed reactions, such as Suzuki–Miyaura cross-coupling reactions . In these reactions, boron acts as a nucleophile, forming a bond with a metal catalyst (usually palladium) and facilitating the coupling of two organic fragments.
Target of Action
Mode of Action
Analyse Biochimique
Biochemical Properties
3-Amino-4-hydroxyphenylboronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the formation of reversible covalent bonds with diols. This property is leveraged in the detection and quantification of sugars and other biomolecules containing diol groups. The compound interacts with enzymes such as glycosidases and proteins that have diol-containing substrates or cofactors. The nature of these interactions is typically reversible, allowing for dynamic binding and release, which is crucial for applications in biosensing and molecular recognition .
Cellular Effects
The effects of 3-Amino-4-hydroxyphenylboronic acid pinacol ester on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the activity of kinases and phosphatases involved in signal transduction pathways, leading to alterations in gene expression profiles. Additionally, 3-Amino-4-hydroxyphenylboronic acid pinacol ester can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolic pathways .
Molecular Mechanism
At the molecular level, 3-Amino-4-hydroxyphenylboronic acid pinacol ester exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by forming reversible covalent bonds with their active sites or cofactors. This interaction can lead to changes in enzyme activity and subsequent alterations in cellular processes. Furthermore, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-4-hydroxyphenylboronic acid pinacol ester can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but its activity may decrease over extended periods due to hydrolysis or oxidation. Long-term studies have shown that 3-Amino-4-hydroxyphenylboronic acid pinacol ester can have sustained effects on cellular function, although the magnitude of these effects may diminish over time .
Dosage Effects in Animal Models
The effects of 3-Amino-4-hydroxyphenylboronic acid pinacol ester vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular stress or apoptosis. Threshold effects have been observed, where the compound’s impact on cellular processes becomes significant only above a certain concentration .
Metabolic Pathways
3-Amino-4-hydroxyphenylboronic acid pinacol ester is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. For example, it can affect the glycolytic pathway by interacting with enzymes such as hexokinase or phosphofructokinase, thereby altering the rate of glucose metabolism .
Transport and Distribution
Within cells and tissues, 3-Amino-4-hydroxyphenylboronic acid pinacol ester is transported and distributed through interactions with specific transporters or binding proteins. These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its biochemical effects. The distribution of 3-Amino-4-hydroxyphenylboronic acid pinacol ester is influenced by factors such as its affinity for transporters and the presence of binding sites within the cell .
Subcellular Localization
The subcellular localization of 3-Amino-4-hydroxyphenylboronic acid pinacol ester is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic enzymes. The precise localization of 3-Amino-4-hydroxyphenylboronic acid pinacol ester determines its specific biochemical roles within the cell .
Propriétés
IUPAC Name |
2-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)8-5-6-10(15)9(14)7-8/h5-7,15H,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHWPAXQYXTPJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674181 | |
| Record name | 2-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
760990-10-1 | |
| Record name | 2-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=760990-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-4-hydroxyphenylboronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


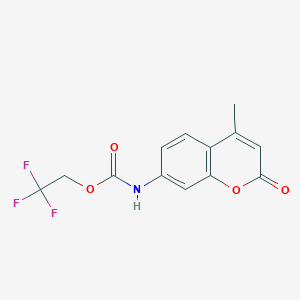


![3,3-Dimethyl-8-oxa-2,4,5-triazatricyclo[7.4.0.0^{2,6}]trideca-1(9),5,10,12-tetraene hydrochloride](/img/structure/B1522206.png)
![2-Chloro-1-[4-(pyrazin-2-yl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B1522207.png)
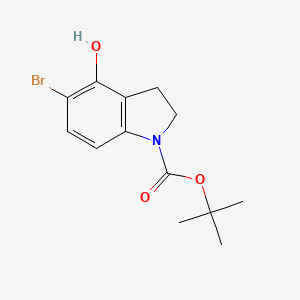
![3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propyne](/img/structure/B1522210.png)
![8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1522214.png)
![10-Benzyl-3,10-diazabicyclo[4.3.1]decane](/img/structure/B1522215.png)
